Rhodamine B Hydrazide
Description
Historical Context and Evolution of Rhodamine Derivatives in Sensing and Imaging
The journey of rhodamine dyes began in 1887 when Ceresole synthesized this new class of highly fluorescent compounds, named for their rose-like color. fluorofinder.com A pivotal discovery was the effect of solvent polarity on their fluorescence; in non-polar solvents, they exist in a colorless, non-fluorescent lactone form, while the protonated, open-ring form is colored and fluorescent. fluorofinder.com This inherent switching capability, coupled with their high photostability and tunable properties, made rhodamines ideal building blocks for developing probes for biological applications. fluorofinder.comacs.orgrsc.org
The evolution from simple dyes to sophisticated sensors involved strategic chemical modifications. The development of Rhodamine B hydrazide from Rhodamine B in the late 20th century was a significant milestone, driven by the demand for analyte-specific probes with low background signals. This modification introduced a hydrazide group, which facilitates the formation of a non-fluorescent spirolactam ring. This innovation laid the groundwork for a new generation of "turn-on" fluorescent probes. Key developments in the application of this compound include its first use as a sulfite (B76179) probe in 2002, for nitric oxide detection in 2011, and for hypochlorous acid sensing in 2015.
Fundamental Principles of this compound Fluorescence Switching Mechanisms
The core of this compound's functionality lies in its ability to undergo a structural change that modulates its fluorescent properties. This is primarily governed by the equilibrium between a closed, non-fluorescent spirolactam form and an open, highly fluorescent amide form. dergipark.org.tr
In its native state, this compound exists in a spirocyclic form, where the spirolactam ring is closed. researchgate.net This structure is colorless and non-fluorescent. researchgate.netrsc.org The presence of specific analytes, such as metal ions, or changes in environmental conditions like pH, can trigger the opening of this spirolactam ring. spectroscopyonline.comnih.govrsc.orgnih.gov This ring-opening is often facilitated by the interaction of the analyte with the hydrazide group. rsc.orgresearchgate.net For instance, metal ions can coordinate with the nitrogen and oxygen atoms of the hydrazide, inducing the ring-opening process. rsc.orgresearchgate.net This structural transformation restores the conjugated π-system of the xanthene core, leading to the appearance of strong fluorescence. The transition between the closed and open forms is a reversible process in many cases. spectroscopyonline.com
The transition from a non-fluorescent to a fluorescent state upon analyte binding is known as a "turn-on" response. researchgate.netresearchgate.net This characteristic is highly desirable for sensing applications as it provides a high signal-to-noise ratio, with minimal background fluorescence. this compound and its derivatives have been engineered to act as selective "turn-on" fluorescent probes for a wide variety of analytes. The interaction with the target analyte induces the spirolactam ring-opening, resulting in a significant increase in fluorescence intensity. researchgate.netresearchgate.net This mechanism has been successfully employed for the detection of various species, including metal ions like Cu2+ and Hg2+, as well as biologically relevant molecules such as nitric oxide and hypochlorous acid. spectroscopyonline.comrsc.orgresearchgate.net For example, a derivative of this compound exhibited a 1000-fold increase in fluorescence upon detecting nitric oxide. nih.gov
Spirolactam Ring-Opening Mechanism in Fluorescent Activation
Scope and Significance of this compound in Modern Chemical Biology and Analytical Science
The unique properties of this compound have made it a cornerstone in the development of chemosensors for a broad range of applications. Its significance spans environmental monitoring, biomedical research, and food safety.
In analytical science , this compound-based probes offer high sensitivity and selectivity for the detection of various metal ions, including Fe³⁺, Cu²⁺, and Hg²⁺, in aqueous systems. spectroscopyonline.comresearchgate.net This has important implications for monitoring water quality and environmental pollution. mdpi.com
In chemical biology , these probes are instrumental for real-time imaging of reactive oxygen and nitrogen species within living cells. The ability to visualize these transient and often damaging molecules provides crucial insights into cellular processes and disease mechanisms. For instance, this compound has been used to image nitric oxide in macrophage cells and hydroxyl radicals in plant cells. nih.govlabome.com Furthermore, its derivatives have been developed for monitoring pH changes in acidic cellular compartments. nih.govscispace.com
The versatility of this compound continues to inspire the development of novel probes with enhanced properties, such as improved water solubility and biocompatibility, further expanding their applicability in complex biological systems. frontiersin.org
Research Findings on this compound Derivatives
| Derivative/Probe | Target Analyte | Detection Limit | Key Feature | Application |
| This compound (RH) | Nitric Oxide (NO) | 20 nM | 1000-fold fluorescence turn-on | Cellular imaging in macrophages nih.gov |
| This compound | Sulfite | 1.4 ng/mL | Superoxide-mediated ring opening | Food preservative analysis |
| This compound derivative | Hypochlorous Acid (HOCl) | 159.2 nM | Oxidation-hydrolysis mechanism | Inflammation monitoring |
| This compound derivatives | Fe³⁺ | 0.1 μM | Spirolactam ring opening | Environmental water testing |
| This compound derivative (G1) | Hg²⁺ | 6.09 x 10⁻⁷ M | Dual colorimetric and fluorescent response | Detection in aqueous media spectroscopyonline.com |
| Rhodamine B-derived probe | pH | - | ~50-fold fluorescence enhancement (pH 7.16-4.89) | Monitoring acidic regions in cells nih.govscispace.com |
| Rhodamine B phenyl hydrazide (RBPH) | Peroxynitrite (ONOO⁻) | 1.4 nM | Oxidation-based turn-on fluorescence | Imaging in cancer cells |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-3',6'-bis(diethylamino)spiro[isoindole-3,9'-xanthene]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O2/c1-5-30(6-2)19-13-15-23-25(17-19)34-26-18-20(31(7-3)8-4)14-16-24(26)28(23)22-12-10-9-11-21(22)27(33)32(28)29/h9-18H,5-8,29H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDHTIVYKKLOTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(CC)CC)C5=CC=CC=C5C(=O)N3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400828 | |
| Record name | Rhodamine B hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74317-53-6 | |
| Record name | Rhodamine B hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rhodamine B hydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Ii. Synthetic Methodologies for Rhodamine B Hydrazide and Its Derivatives
Direct Hydrazinolysis of Rhodamine B
The most common and direct route to Rhodamine B hydrazide involves the nucleophilic substitution reaction between Rhodamine B and hydrazine (B178648). This reaction, known as hydrazinolysis, effectively converts the carboxylic acid group of Rhodamine B into a hydrazide moiety, leading to the formation of the spirolactam ring.
Conventional Reflux Synthesis
The conventional synthesis of this compound is a well-established method that involves heating a solution of Rhodamine B with an excess of hydrazine hydrate (B1144303) under reflux. rsc.orghku.hk This process is typically carried out in an alcohol-based solvent, with ethanol (B145695) being the most frequently used. rsc.org
The reaction mixture, initially a vibrant pink or red due to the open form of Rhodamine B, transitions to a pale orange or colorless solution, indicating the successful formation of the spirolactam ring of this compound. rsc.org The reaction is generally allowed to proceed for an extended period, often overnight or for 12 to 24 hours, to ensure complete conversion. rsc.orghku.hk
Following the reflux, the workup procedure involves removing the solvent and excess hydrazine hydrate. rsc.org This is typically achieved by washing the crude product with a dilute acid, such as hydrochloric acid (HCl), followed by a base, like sodium hydroxide (B78521) (NaOH), to precipitate the pure this compound. rsc.org
| Parameter | Condition | Reference |
| Starting Material | Rhodamine B | rsc.orghku.hk |
| Reagent | Hydrazine Hydrate | rsc.orghku.hk |
| Solvent | Ethanol | rsc.org |
| Temperature | Reflux | rsc.orghku.hk |
| Reaction Time | 12-24 hours | rsc.orghku.hk |
| Workup | Acid-base washing | rsc.org |
Microwave-Assisted Synthesis for Enhanced Efficiency
To overcome the long reaction times associated with conventional reflux, microwave-assisted synthesis has emerged as a more efficient alternative. nih.govtandfonline.comscispace.com This method significantly reduces the reaction time, often to a matter of minutes or a few hours, while providing higher yields and a simpler work-up procedure. nih.govtandfonline.comscispace.com
In a typical microwave-assisted synthesis, Rhodamine B and hydrazine hydrate are mixed in a suitable solvent, often ethanol, and subjected to microwave irradiation in a dedicated reactor. nih.govtandfonline.com The rapid and uniform heating provided by microwaves accelerates the reaction rate, leading to a faster and more efficient conversion to this compound. researchgate.net Studies have shown that this method not only enhances efficiency but is also considered a greener approach due to reduced energy consumption and potentially the use of more environmentally friendly solvents. tandfonline.comresearchgate.net
| Method | Reaction Time | Yield | Key Advantages | Reference |
| Conventional Reflux | 12-24 hours | Good | Well-established | rsc.orghku.hk |
| Microwave-Assisted | Minutes to hours | Higher | Faster, higher yield, simpler workup | nih.govtandfonline.comscispace.com |
Derivatization Strategies for Receptor-Specific Probes
The true utility of this compound lies in its versatility as a platform for creating a vast array of fluorescent probes. By modifying the hydrazide group, researchers can introduce specific recognition elements (receptors) that bind to target analytes, triggering the fluorescent "on" switch.
Condensation Reactions with Aldehydes and Ketones
A primary strategy for derivatization is the condensation reaction between this compound and various aldehydes or ketones. nih.govtandfonline.comtandfonline.com This reaction forms a Schiff base (or hydrazone), which can be designed to selectively interact with specific analytes. nih.govtandfonline.com The choice of the aldehyde or ketone is crucial as it determines the structure of the receptor site and, consequently, the selectivity of the resulting probe. sioc-journal.cnresearchgate.net For instance, the condensation with 2-hydroxyquinoline-3-carbaldehyde (B113261) has been used to create a probe for the detection of copper (Cu²⁺) and mercury (Hg²⁺) ions. sioc-journal.cn Similarly, reaction with 3-aminopyridine (B143674) has been employed to synthesize a probe for ferric (Fe³⁺) ions. sioc-journal.cn
Functionalization for Specific Analyte Recognition
Beyond simple condensation reactions, the hydrazide group can be functionalized with a wide range of chemical moieties to achieve highly specific analyte recognition. researchgate.netmdpi.com These functional groups are chosen based on their known affinity for the target analyte. For example, incorporating ethylenediamine (B42938) can create a recognition site for Fe³⁺. mdpi.com The design of these probes often relies on the principle of coordination chemistry, where the analyte, typically a metal ion, binds to the receptor, causing the opening of the spirolactam ring and a subsequent fluorescent response. tandfonline.commdpi.com This strategy has been successfully applied to develop probes for a variety of metal ions, including lead (Pb²⁺). mdpi.com
Integration with Polymeric Materials and Nanoparticles
To enhance the practical applications of this compound-based probes, they are often integrated with polymeric materials and nanoparticles. mdpi.comnih.gov This approach can improve water solubility, biocompatibility, and stability, and can also lead to the development of sensory materials for various applications. mdpi.comfrontiersin.org
Rhodamine derivatives can be incorporated into polymer chains either by polymerization of a rhodamine-containing monomer or by grafting the rhodamine derivative onto an existing polymer. mdpi.com For example, a rhodamine-based polymer has been synthesized for the detection of Cu²⁺ ions. mdpi.com Furthermore, conjugating Rhodamine B to polymers like poly(ε-caprolactone) (PCL) allows for the stable labeling of polymeric nanoparticles, which can be used to track their fate in biological systems. nih.gov The functionalization of nanoparticles, such as those made of Fe₃O₄ or SBA-15, with Rhodamine B-based chemosensors has also been explored for the selective detection of metal ions. researchgate.net
Characterization Techniques for Synthesized this compound Derivatives
The definitive confirmation of the chemical structure of newly synthesized this compound and its derivatives relies on a suite of advanced analytical techniques. These methods provide detailed information on the molecular framework, functional groups, and spatial arrangement of atoms, ensuring the successful synthesis of the target compounds. nsf.govrsc.org
Spectroscopic methods are fundamental tools for the characterization of this compound derivatives. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI) are routinely employed to verify the structure and purity of these compounds. sioc-journal.cn
Nuclear Magnetic Resonance (NMR) Spectroscopy is used to determine the carbon-hydrogen framework of a molecule.
¹H NMR: Proton NMR spectra provide information about the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, the characteristic peaks corresponding to the diethylamino groups, the aromatic protons of the xanthene ring, and the hydrazide moiety's N-H protons are key identifiers. researchgate.net For instance, in CDCl₃ solvent, the triplet signal for the methyl protons (NCH₂CH ₃) appears around 1.12-1.27 ppm, while the quartet for the methylene (B1212753) protons (NCH ₂CH₃) is observed at 3.27-3.45 ppm. rsc.org The protons of the xanthene aromatic structure typically appear as multiplets in the 6.19-8.03 ppm range. rsc.org The formation of a derivative, such as a Schiff base, is confirmed by the appearance of a new signal for the imine proton (-N=CH-) and shifts in the signals of the nearby aromatic protons. rsc.org
¹³C NMR: Carbon NMR provides a count of the number of non-equivalent carbon atoms in a molecule. In derivatives of this compound, key signals include those for the sp²-hybridized carbons of the aromatic rings and the xanthene core, the carbons of the diethylamino groups, and the carbonyl carbon of the spirolactam ring. mdpi.comijpsr.com The spirolactam carbonyl carbon, for example, is a key indicator of the closed, non-fluorescent form of the molecule. rsc.org
Table 1: Representative ¹H NMR Spectral Data for this compound
| Proton Type | Chemical Shift (δ, ppm) | Solvent | Reference |
| NCH₂CH ₃ | 1.12-1.27 (t, 12H) | CDCl₃ | rsc.org |
| NCH ₂CH₃ | 3.27-3.45 (t, 8H) | CDCl₃ | rsc.org |
| NNH ₂ | 3.45-3.92 (d, 2H) | CDCl₃ | rsc.org |
| Ar-H (Xanthene) | 6.19-6.57 (m, 6H) | CDCl₃ | rsc.org |
| Ar-H | 7.05-8.03 (m, 4H) | CDCl₃ | rsc.org |
Infrared (IR) Spectroscopy is utilized to identify the presence of specific functional groups. The IR spectrum of this compound exhibits characteristic absorption bands. Key vibrational frequencies include the N-H stretching of the primary amine (-NH₂) and the C=O stretching of the amide (spirolactam) group. researchgate.net The disappearance of the hydrazide N-H peaks and the appearance of a new C=N stretching band in a derivative confirms the formation of a hydrazone or Schiff base. rsc.org
Table 2: Key IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Frequency (cm⁻¹) | Reference |
| Primary Amine (-NH₂) | N-H stretch | ~3300 | researchgate.net |
| Amide (Spirolactam) | C=O stretch | ~1650 | researchgate.net |
High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is employed to determine the precise molecular weight of the synthesized compound. This allows for the confirmation of its elemental composition. For this compound (C₂₈H₃₂N₄O₂), the calculated mass for the protonated molecule [M+H]⁺ is 457.2598. Experimental values from HRMS-ESI analysis that closely match this calculated value provide strong evidence for the compound's identity. acs.org Similarly, for its derivatives, HRMS confirms that the condensation reaction has occurred by matching the observed mass to the calculated mass of the new, larger molecule. nsf.govmdpi.comscirp.org
Table 3: HRMS-ESI Data for this compound
| Compound | Formula | Ion | Calculated m/z | Observed m/z | Reference |
| This compound | C₂₈H₃₂N₄O₂ | [M+H]⁺ | 457.2598 | 457.25776 | acs.org |
While spectroscopic methods provide crucial information about connectivity and functional groups, single-crystal X-ray diffraction offers the most definitive and unambiguous proof of a molecule's three-dimensional structure. mdpi.com This technique is particularly valuable for confirming the stereochemistry and conformation of this compound derivatives. researchgate.net
To perform this analysis, a suitable single crystal of the synthesized derivative is grown, often by slow evaporation of a solvent from a concentrated solution. mdpi.com This crystal is then exposed to a beam of X-rays. The resulting diffraction pattern is analyzed to build a precise model of the electron density within the crystal, from which the exact positions of all atoms in the molecule can be determined. mdpi.com
Iii. Mechanisms of Action in Rhodamine B Hydrazide Based Probes
Spirolactam Ring Opening Induced by Analytes
The fundamental principle behind the use of rhodamine B hydrazide as a fluorescent probe is the analyte-induced opening of its spirolactam ring. rsc.org In its native state, the compound features a spirocyclic structure that interrupts the π-electron conjugation of the xanthene fluorophore, rendering it non-fluorescent. The interaction with a target analyte initiates a chemical reaction that cleaves this ring, restoring the conjugated system and, consequently, the vibrant color and intense fluorescence characteristic of rhodamine B. rsc.org This transformation from a non-emissive to a highly emissive state provides a distinct and measurable signal for the detection of various chemical species. rsc.org
A primary application of this compound probes is in the detection of metal ions. The mechanism typically involves the coordination of the metal ion to the hydrazide moiety, which facilitates the hydrolysis of the amide bond and subsequent opening of the spirolactam ring. koreascience.krresearchgate.net This process is highly selective, with different this compound derivatives being engineered to detect specific metal ions. researchgate.net
For instance, Cu²⁺ is a well-known trigger for the ring-opening of this compound. researchgate.net The interaction between Cu²⁺ and the probe leads to a distinct color change from colorless to pink and a significant enhancement of fluorescence, a phenomenon known as chelation-enhanced fluorescence (CHEF). researchgate.netbath.ac.uk The binding stoichiometry between the sensor and the metal ion is often found to be 1:1. researchgate.netresearchgate.net Similarly, Hg²⁺ can induce the ring-opening of this compound through a catalytic reaction that involves the cleavage of the amide bond, resulting in the formation of the colored and fluorescent rhodamine B. koreascience.krresearchgate.netspectroscopyonline.com The detection of Hg²⁺ can be achieved in aqueous environments, with the selectivity being influenced by the reaction medium. koreascience.kr
Derivatives of this compound have also been developed to selectively detect other metal ions such as Fe³⁺ and Al³⁺. bath.ac.ukacs.org The coordination of Fe³⁺ with a rhodamine B-ethylenediamine derivative, for example, triggers the opening of the amide spiral ring, leading to a noticeable change in absorbance. acs.org In the case of Al³⁺, the interaction with a rhodamine hydrazone derivative not only opens the spirolactam ring but also leads to an enhancement in fluorescence intensity. bath.ac.uk
The table below summarizes the performance of various this compound-based probes for the detection of different metal ions.
| Analyte | Probe | Observed Change | Detection Limit | Solvent/pH |
| Hg²⁺ | This compound | Colorless to pink, fluorescence "on" | 0.2 mM | Acetate-buffered aqueous 10% methanol (B129727) solution, pH 5 |
| Cu²⁺ | This compound hydrazone derivative | Colorless to pink, fluorescence "off-on" | 3.9 nM | Acetonitrile-water (4:1 v/v, pH 7.2 with 10 mM HEPES) |
| Al³⁺ | Rhodamine hydrazone 1 | Fluorescence enhancement | - | H₂O:CH₃CN (3:7, v/v) |
| Fe³⁺ | Rhodamine B-ethylenediamine (RhB-EDA) | Change in absorbance | - | Alcohol solution |
This table is populated with data from multiple sources. Please refer to the original research for detailed information.
The conversion of this compound to the fluorescent rhodamine B can also be initiated by an oxidation process. rsc.org This mechanism is particularly relevant for the detection of reactive oxygen and nitrogen species. For example, this compound has been employed as a probe for nitric oxide (NO). nih.govnycu.edu.tw The proposed mechanism involves the nitrosylation of the hydrazide group by N₂O₃, which is formed from the reaction of NO with oxygen. nycu.edu.tw This is followed by the opening of the five-membered ring, leading to the formation of a diazonium intermediate and ultimately the fluorescent rhodamine B. rsc.orgnycu.edu.tw This method has demonstrated high sensitivity, with a detection limit for NO as low as 20 nM. nih.gov
Hypochlorite (B82951) (OCl⁻) is another analyte that can be detected through an oxidation-triggered mechanism. rsc.org In the presence of water, OCl⁻ oxidizes the hydrazide group of a rhodamine B derivative, leading to the formation of the pink-colored and red-fluorescent rhodamine B itself. rsc.org This oxidative cleavage of the hydrazide is a distinct mechanism from the metal ion-induced hydrolysis. rsc.org
Furthermore, the electrooxidation of this compound in acetonitrile (B52724) has been shown to produce rhodamine B along with other fluorescent derivatives. rsc.org The proposed mechanism for this electrochemical transformation involves diazo, diazonium, and acylium intermediates. rsc.org
The following table details examples of analytes detected via oxidation-triggered conversion.
| Analyte | Probe | Observed Change | Detection Limit | Solvent/pH |
| Nitric Oxide (NO) | This compound (RH) | Colorless to fluorescent | 20 nM | pH > 4 |
| Hypochlorite (OCl⁻) | Rhodamine-derived probe (BHS) | Whitish blue to red fluorescence | - | Aqueous solution |
| Sulfite (B76179) | This compound | Rhodamine B-like fluorescence | 1.4 ng/mL | - |
Data in this table is sourced from various studies. For comprehensive details, consulting the primary literature is recommended.
This compound-based probes can exhibit strong pH dependence, acting as "off-on" fluorescent sensors for protons. rsc.orgnih.gov The fluorescence of these probes can be triggered by changes in the acidity of the medium. nih.gov In acidic conditions, protonation of the this compound structure can lead to the opening of the spirolactam ring, thereby activating fluorescence. rsc.orgrsc.org
For instance, a spirocyclic derivative of a rhodamine B ligand was found to be fluorescent in the pH range of 2 to 4, with maximum intensity at pH 3. nih.gov The very low pKa values associated with this process ensure that above pH 4, the ligand predominantly exists in its non-protonated and non-fluorescent form. nih.gov This pH-dependent behavior allows for the discrimination between fluorescence light-up effects induced by protonation and those caused by metal ion chelation. nih.gov
In some cases, the sensing mechanism for certain analytes is a deprotonation process. A novel chemosensor based on rhodamine B hydrazone was developed for the colorimetric detection of alkaline vapors. The detection occurred through the deprotonation of the ring-opened amide form of the bis-hydrazone material. rsc.org
The table below provides an example of a pH-sensitive this compound probe.
| Analyte | Probe | Observed Change | pH Range | pKa Values |
| Protons (H⁺) | N′-formyl-rhodamine B hydrazide | "Off-on" fluorescence | 2 < pH < 4 | pKa1 = 2.98, pKa2 = 2.89 |
This table presents data from a specific study. For a full understanding, please refer to the cited source.
Oxidation-Triggered Conversion to Fluorescent Rhodamine B
Intramolecular Charge Transfer (ICT) Mechanisms in Sensing
In some this compound-based probes, the sensing mechanism involves Intramolecular Charge Transfer (ICT). frontiersin.org ICT-based fluorescent probes are known for their high sensitivity and are widely used in cell detection. frontiersin.org In these systems, upon interaction with an analyte, there is a shift in the electron cloud density within the molecule, leading to a change in its photophysical properties. rsc.orgsemanticscholar.org
For example, a chemosensor bearing this compound and 8-formyl-7-hydroxyl-4-methylcoumarin was designed to detect CN⁻. rsc.orgsemanticscholar.orgrsc.org The interaction with CN⁻ induces a deprotonation process, which in turn triggers an ICT mechanism, resulting in a colorimetric and "turn-on" fluorescence response. rsc.orgsemanticscholar.orgrsc.org Theoretical calculations have shown that upon interaction with CN⁻, the electron cloud of the Highest Occupied Molecular Orbital (HOMO) shifts from the rhodamine B ring to the coumarin (B35378) ring, confirming the ICT process. rsc.orgsemanticscholar.org
Theoretical Studies and Computational Approaches in Mechanism Elucidation
Theoretical studies, particularly those employing computational methods, play a crucial role in understanding the mechanisms of action of this compound-based probes. grafiati.com These approaches provide valuable insights into the binding interactions, electronic properties, and structural changes that occur during the sensing process. rsc.org
Density Functional Theory (DFT) is a powerful computational tool widely used to elucidate the mechanisms of this compound probes. rsc.orgresearchgate.net DFT calculations can be used to optimize the geometries of the probe and its complex with the analyte, providing a detailed picture of the binding mode. rsc.orgbath.ac.uk
For instance, DFT calculations have been used to support the experimental findings of metal ion detection. bath.ac.uk By calculating the energy-optimized structures of the probe and its metal ensembles, researchers can confirm the binding stoichiometry and understand the electronic transitions responsible for the observed spectral changes. bath.ac.uk In the study of a rhodamine hydrazone probe for Cu²⁺ and Al³⁺, DFT calculations showed that the electron density in the HOMO is spread over the entire molecule, while in the LUMO, it is localized on the substituted spirolactam ring. bath.ac.uk
DFT has also been instrumental in understanding the protonation behavior of this compound derivatives. rsc.orgnih.gov By calculating the optimized geometries and energies of the protonated forms, researchers can corroborate the experimental spectral results and provide a theoretical basis for the observed pH sensitivity. rsc.orgnih.gov Furthermore, in ICT-based sensors, DFT calculations can visualize the shift in electron density upon analyte binding, thereby confirming the ICT mechanism. rsc.orgsemanticscholar.org
Iv. Advanced Applications of Rhodamine B Hydrazide in Chemical Sensing
Chemosensors for Metal Ions
Copper (Cu²⁺) Ion Detection and Imaging
Rhodamine B hydrazide and its derivatives are widely recognized for their application in detecting copper (II) ions (Cu²⁺). The coordination of Cu²⁺ with the probe typically induces the ring-opening of the spirolactam, resulting in a clear "turn-on" fluorescence response and a visible color change from colorless to pink. dergipark.org.trrsc.org This chemodosimetric behavior forms the basis for numerous sensors designed for Cu²⁺ detection in aqueous and biological environments. researchgate.net
Derivatives of this compound have been engineered to enhance selectivity and sensitivity for Cu²⁺. For instance, a rhodamine hydrazone synthesized by condensing this compound with allylsalicylaldehyde can detect Cu²⁺ ions in aqueous media through a turn-on absorbance response. bath.ac.uk Another probe, developed by reacting this compound with dibenzalacetone, also demonstrates this selective recognition. dergipark.org.tr Researchers have also developed systems where the selectivity for Cu²⁺ can be modulated by pH. researchgate.net The mechanism generally involves the formation of a complex between the probe and Cu²⁺, which facilitates the structural transformation to the fluorescent, open-ring form. researchgate.net
These probes are not only used for quantitative detection but also for imaging Cu²⁺ in living systems. The cell-permeable nature of some rhodamine-based probes allows for the visualization of Cu²⁺ distribution within living cells and even in plant tissues, highlighting their utility in biological research. researchgate.netresearchgate.net
| Probe Derivative Name | Target Ion | Limit of Detection (LOD) | Linear Range | Ref. |
| Rhodamine B Hydrazone | Cu²⁺ | Not Specified | Not Specified | bath.ac.uk |
| RBO | Cu²⁺ | 28 nM | Not Specified | researchgate.net |
| BHS | Cu²⁺ | Not Specified | Not Specified | rsc.org |
| Acetylacetone coupled rhodamine-hydrazide | Cu²⁺ | 4.8 x 10⁻⁸ mol L⁻¹ | Not Specified | researchgate.net |
| This compound-dibenzalacetone | Cu²⁺ | Not Specified | Not Specified | dergipark.org.tr |
Mercury (Hg²⁺) Ion Detection and Imaging
Chemosensors based on this compound are highly effective for the detection of toxic mercury (II) ions (Hg²⁺). The interaction between the probe and Hg²⁺ triggers the spirolactam ring-opening, causing a significant enhancement in fluorescence intensity and a color change from colorless to pink or rose-red. koreascience.krspectroscopyonline.com This "Off-On" signaling allows for the sensitive and selective detection of Hg²⁺, even enabling naked-eye detection in some cases. koreascience.kr
The selectivity for Hg²⁺ over other common metal ions is a key feature of these probes. koreascience.krspectroscopyonline.comnih.gov For example, a probe named G1, a rhodamine-benzaldehyde derivative, showed unique identification of Hg²⁺ among a dozen other cations, with the fluorescence intensity at 578 nm increasing significantly upon Hg²⁺ addition. spectroscopyonline.com The sensing mechanism is often attributed to the Hg²⁺-induced hydrolysis or cleavage of a bond within the hydrazide moiety, which opens the ring. researchgate.netrsc.org The stoichiometry of the probe-Hg²⁺ complex is frequently found to be 1:1. spectroscopyonline.comsci-hub.se
The practical applications of these sensors include the detection of Hg²⁺ in environmental samples like contaminated soil and tap water. koreascience.krspectroscopyonline.com Furthermore, their cell permeability allows for the bioimaging of Hg²⁺ in living cells, such as HeLa cells, demonstrating their potential for monitoring mercury in biological systems. nih.govsci-hub.sersc.org
| Probe Name/Derivative | Target Ion | Limit of Detection (LOD) | Linear Range | Ref. |
| This compound | Hg²⁺ | Not Specified | 10-200 µM | koreascience.kr |
| N-acryloyl this compound | Hg²⁺ | 0.59 µM | 0-70 µM | nih.gov |
| G1 (rhodamine-benzaldehyde derivative) | Hg²⁺ | 0.609 µM | Not Specified | spectroscopyonline.com |
| This compound (in micellar medium) | Hg²⁺ | 1.4 ng mL⁻¹ | 10–100 ng ml⁻¹ | rsc.org |
| RN2 (rhodamine B thiohydrazide) | Hg²⁺ | Not Specified | Not Specified | rsc.org |
| Probe 1 (hydroxymethyl-pyridine appended) | Hg²⁺ | 15.7 nM | 0.1–5 µM | sci-hub.se |
| Probe 4 (sulfonated β-naphtol appended) | Hg²⁺ | 4 ppb | Not Specified | scispace.comscirp.org |
Iron (Fe³⁺) Ion Detection
This compound derivatives have been successfully adapted to create selective chemosensors for iron (III) ions (Fe³⁺). These probes operate via the characteristic Fe³⁺-induced spirolactam ring-opening, which results in a "turn-on" fluorescent response and a color change to pink. mdpi.comacs.org This allows for both fluorometric and colorimetric detection of Fe³⁺.
Several novel probes have been synthesized for this purpose. For example, a probe functionalized with 2,4-dichloro-1,3,5-triazine (B113473) (RhB-DCT) showed a rapid and robust fluorescence response to Fe³⁺ within seconds. mdpi.com Another probe, synthesized from this compound and 2-thiophenecarbonyl chloride, displayed high sensitivity and selectivity for Fe³⁺ over various coexisting metal ions. nih.gov The binding stoichiometry between the probe and Fe³⁺ is often 1:1. researchgate.net The detection limits of these probes can be very low, in some cases reaching the nanomolar range, which is well below the levels recommended by the World Health Organization for drinking water. nih.govresearchgate.net
The utility of these Fe³⁺ probes extends to biological applications. Their cell membrane permeability and low toxicity at working concentrations enable the imaging and monitoring of Fe³⁺ in living human cells, such as HepG-2 cells. nih.govresearchgate.netresearchgate.net
| Probe Name/Derivative | Target Ion | Limit of Detection (LOD) | Linear Range | Ref. |
| N,N-dithenoyl-rhodamine | Fe³⁺ | 3.76 µmol/L | Not Specified | nih.gov |
| RhB-DCT | Fe³⁺ | 0.0521 µM | Not Specified | mdpi.com |
| RDBSF | Fe³⁺ | 11.6 nM | 0.8 to 20 µM | researchgate.net |
| RhB-EDA | Fe³⁺ | Not Specified | 40–900 µM | acs.org |
| Acetylacetone coupled rhodamine-hydrazide | Fe³⁺ | 3.9 x 10⁻⁹ mol L⁻¹ | Not Specified | researchgate.net |
Other Metal Ion Sensing (e.g., Lead (Pb²⁺), Chromium (Cr³⁺/Cr⁶⁺))
While extensively used for copper, mercury, and iron, the this compound framework has also been explored for detecting other metal ions. The design of the receptor unit attached to the rhodamine core is crucial for tuning the selectivity towards different ions. Although specific probes solely for lead (Pb²⁺) or chromium (Cr³⁺/Cr⁶⁺) based on the simple this compound are less common in the provided literature, derivatives have shown responses to a range of trivalent cations.
For example, a probe named Rb-SSC, synthesized from Rhodamine B and a tripeptide, exhibited a high selectivity fluorescence response and clear colorimetric analysis for trivalent metal ions, including Cr³⁺ and Al³⁺, in addition to Fe³⁺. bohrium.com The detection limit for Cr³⁺ was found to be 62.3 nM. bohrium.com The mechanism for this broader selectivity towards trivalent ions was attributed to the protonation of the probe, facilitated by the hydrolysis of the trivalent ions. bohrium.com
The development of rhodamine hydrazone derivatives has also shown potential for multi-ion detection. A probe synthesized from this compound and allylsalicylaldehyde was able to detect Al³⁺ ions through fluorescence enhancement, in addition to its response to Cu²⁺. bath.ac.uk These examples underscore the versatility of the this compound scaffold, where modifications to the receptor moiety can switch or expand the selectivity to different metal ions. researchgate.net
| Probe Name/Derivative | Target Ion(s) | Limit of Detection (LOD) | Ref. |
| Rb-SSC | Cr³⁺, Fe³⁺, Al³⁺ | 62.3 nM (for Cr³⁺) | bohrium.com |
| Rhodamine Hydrazone | Al³⁺, Cu²⁺ | Not Specified | bath.ac.uk |
Detection of Reactive Oxygen and Nitrogen Species (ROS/RNS)
This compound is a valuable tool for detecting reactive oxygen species (ROS) and reactive nitrogen species (RNS) due to its susceptibility to oxidation. biosynth.com The non-fluorescent hydrazide moiety can be oxidized by potent species like peroxynitrite or hydroxyl radicals. medchemexpress.comlabome.com This oxidation reaction converts the probe into the highly fluorescent rhodamine B, providing a clear "turn-on" signal for detection and imaging. biosynth.comnih.gov
Peroxynitrite (ONOO⁻) Sensing and Imaging
Peroxynitrite (ONOO⁻), a powerful oxidizing and nitrating agent, can be selectively detected using this compound and its derivatives. nih.govrsc.org The detection mechanism is based on the ONOO⁻-mediated oxidation of the non-fluorescent hydrazide group, which opens the spirocyclic ring and restores the strong fluorescence of the rhodamine core. nih.govmdpi.commdpi.com This reaction is often rapid, occurring within seconds to minutes, and highly sensitive, with detection limits reaching the nanomolar range. nih.govmdpi.comencyclopedia.pubnih.gov
A probe named rhodamine B phenyl hydrazide (RBPH) was developed for ONOO⁻ imaging in MCF-7 cells, demonstrating a linear fluorescence response in the 2-20 nM concentration range and a detection limit of 1.4 nM. nih.gov Another probe, Xan 1, showed a rapid response time of 30 seconds with a detection limit of 24 nM. mdpi.comencyclopedia.pubnih.gov The selectivity of these probes is a significant advantage, as they often show minimal interference from other ROS/RNS. mdpi.comencyclopedia.pub
The cell-permeable nature of these probes makes them powerful tools for molecular imaging. nih.govacs.org They have been successfully used to visualize both exogenous and endogenous peroxynitrite in various cell lines, such as MCF-7, HeLa, and RAW 264.7 cells, as well as in organisms like zebrafish. nih.govrsc.orgmdpi.comacs.org This capability is crucial for investigating the roles of peroxynitrite in physiological and pathological processes. rsc.orgacs.org
| Probe Name/Derivative | Target Analyte | Limit of Detection (LOD) | Linear Range | Ref. |
| This compound | ONOO⁻ | 24 nM (2.4x10⁻⁸ mol l⁻¹) | 7.5x10⁻⁸–3.0x10⁻⁶ mol l⁻¹ | nih.gov |
| Rhodamine B phenyl hydrazide (RBPH) | ONOO⁻ | 1.4 nM | 2–20 nM | nih.gov |
| Xan 1 | ONOO⁻ | 24 nM | Not Specified | mdpi.comencyclopedia.pubnih.gov |
| Red-PN | ONOO⁻ | 4.3 nM | Not Specified | mdpi.com |
| RHPN | ONOO⁻ | Not Specified | Not Specified | rsc.org |
Nitric Oxide (NO) Detection and Cellular Imaging
This compound (RBH) has emerged as a valuable fluorescent probe for the detection of nitric oxide (NO), a critical signaling molecule in various physiological and pathological processes. nycu.edu.twnih.gov The core principle of this application lies in the reaction between the non-fluorescent RBH and NO, which results in the formation of the highly fluorescent compound, rhodamine B. nycu.edu.twnih.gov This "turn-on" fluorescence response provides a distinct signal for the presence of NO. nih.gov
The probe demonstrates a linear correlation between fluorescence intensity and NO concentration, with a notable detection limit as low as 20 nM. nih.gov A significant advantage of using RBH for NO detection is the thousand-fold increase in fluorescence observed upon reaction, providing a strong signal against a dark background. nih.gov Furthermore, the probe exhibits high selectivity for NO over other reactive oxygen and nitrogen species. nih.gov
An important characteristic of the RBH probe is its stability across a wide pH range, particularly above pH 4, which makes it suitable for use in biological environments. nycu.edu.twnih.gov This stability allows for reliable NO detection under various physiological conditions. nycu.edu.tw
The applicability of this compound for NO detection has been successfully demonstrated in cellular imaging. nycu.edu.twnih.gov The probe can efficiently penetrate the cell membrane of RAW 264.7 macrophage cells. nycu.edu.twnih.gov Researchers have observed clear intracellular red fluorescence when these cells were treated with an NO-releasing agent, S-nitroso-N-acetyl-D,L-penicillamine (SNAP), confirming the probe's ability to detect exogenously generated NO. nycu.edu.twnih.gov Moreover, in cells stimulated to produce NO endogenously, a significant increase in fluorescence was observed over time, showcasing the probe's utility for imaging internally generated nitric oxide. nycu.edu.twnih.gov
Hydrogen Peroxide (H₂O₂) and Hydroxyl Radical (OH•) Detection
This compound is also utilized in the detection of reactive oxygen species such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (OH•). researchgate.netrsc.org
A sensitive and rapid spectrofluorimetric method has been developed for the determination of H₂O₂ using this compound as a fluorogenic substrate. researchgate.net This method is based on the oxidation of the colorless and non-fluorescent this compound by H₂O₂ to produce the highly fluorescent rhodamine B. researchgate.net The reaction is catalyzed by iron(III)-tetrasulfonatophthalocyanine. researchgate.net Under optimal conditions, this method shows a linear response to H₂O₂ concentrations ranging from 2.0 × 10⁻⁸ to 2.0 × 10⁻⁶ mol L⁻¹, with a detection limit of 3.7 × 10⁻⁹ mol L⁻¹. researchgate.net
For the detection of hydroxyl radicals (•OH), a rhodamine cyclic hydrazide probe has been developed. rsc.org The detection mechanism is based on the oxidative C–H abstraction reaction of the rhodamine cyclic hydrazide by •OH. rsc.org This probe demonstrates excellent selectivity for •OH with minimal interference from other reactive oxygen and nitrogen species. rsc.org It has been successfully used for the fluorescent imaging of intracellular •OH in living cells, such as A549 and RAW264.7 cells. rsc.org
Sulfite (B76179) (SO₃²⁻) Detection
This compound serves as an effective probe for the determination of sulfite (SO₃²⁻). invivochem.comchemsrc.com The compound itself is colorless and non-fluorescent. invivochem.comchemsrc.com However, in the presence of sulfite, it is converted to a fluorescent product, rhodamine B. invivochem.comchemsrc.com
The underlying mechanism involves the reduction of dissolved oxygen by sulfite, which generates superoxide (B77818) radicals. invivochem.comchemsrc.com These superoxide radicals then react with this compound, leading to the formation of the fluorescent rhodamine B. invivochem.comchemsrc.com The fluorescence intensity of the resulting solution is directly related to the concentration of sulfite. invivochem.comchemsrc.com
This method is sensitive, with a detection limit for sulfite as low as 1.4 ng/mL (3σ). invivochem.comchemsrc.com The linear range for sulfite detection is reported to be between 5 and 800 ng/mL. invivochem.comchemsrc.com The fluorescence of the rhodamine B product can be further enhanced by the presence of a surfactant, such as Tween 80 micelles. invivochem.comchemsrc.com The resulting rhodamine B exhibits an absorption maximum at 554 nm and a fluorescence emission maximum at 574 nm. invivochem.comchemsrc.com
Biosensing and Biological Applications
Beyond the detection of small reactive species, this compound has found significant applications in the realm of biosensing, enabling the quantification of important biological molecules.
Glucose Detection in Biological Samples
A highly sensitive method for glucose detection leverages the reaction of this compound with hydrogen peroxide (H₂O₂), which is produced in a preceding enzymatic reaction. researchgate.net This indirect detection method is based on the oxidation of glucose by glucose oxidase (GOD), which generates H₂O₂. researchgate.net The subsequent reaction of H₂O₂ with the non-fluorescent this compound, catalyzed by iron(III)-tetrasulfonatophthalocyanine, produces the highly fluorescent rhodamine B. researchgate.net
This method has been successfully applied to determine glucose concentrations in human serum samples. researchgate.net The fluorescence intensity of the resulting rhodamine B is proportional to the initial concentration of glucose. researchgate.net This assay demonstrates high sensitivity, with a detection limit for H₂O₂ of 3.7 × 10⁻⁹ mol L⁻¹, which translates to a sensitive detection of glucose. researchgate.net The reaction is rapid, with the fluorescence generation occurring within a 3.5-minute period. researchgate.net
Hemoglobin Detection
This compound can be employed for the fluorimetric determination of hemoglobin. caymanchem.com The method utilizes the spiro form of this compound in a micellar medium. caymanchem.com This application is based on the interaction between hemoglobin and the probe, leading to a change in the fluorescence properties of the this compound. caymanchem.com
Protein Carbonyl Quantification
This compound is the basis for a highly sensitive fluorometric assay for the quantification of protein carbonyls, which are key biomarkers of oxidative stress. nih.govresearchgate.net This method relies on the specific reaction between this compound and the carbonyl groups on oxidized proteins to form a stable protein carbonyl-RBH hydrazone. nih.govresearchgate.net The formation of this hydrazone is accompanied by a significant increase in fluorescence, with excitation and emission maxima at approximately 560 nm and 585 nm, respectively. nih.govresearchgate.net
A key feature of this assay is the use of guanidine-HCl, which greatly enhances the fluorescence of the protein carbonyl-RBH hydrazone. nih.govresearchgate.net This assay is noted for its high sensitivity, with a detection limit for protein carbonyl groups as low as 0.4 pmol. nih.govresearchgate.net It also requires a very small amount of protein (as little as 2.5 µg) and has a relatively short reaction time of one hour. nih.govresearchgate.net
Importantly, the assay shows good specificity, with no interference from heme proteins like hemoglobin and cytochrome c, or from DNA. nih.govresearchgate.net The reliability of the data produced by the RBH assay has been verified through extensive standardization experiments. nih.gov
Interactive Data Tables
Table 1: Analytes Detected by this compound
Table 2: Research Findings on this compound Applications
Malondialdehyde (MDA) Determination
This compound (RBH) has emerged as a significant derivatization reagent for the sensitive and selective determination of malondialdehyde (MDA), a key biomarker for lipid peroxidation. nih.govresearchgate.net The analytical methods developed are crucial for pathological research. nih.govresearchgate.net A novel High-Performance Liquid Chromatography (HPLC) method with fluorescence detection has been developed for quantifying MDA in biological fluids. nih.gov
The process involves the derivatization of MDA with RBH in an acidic medium. The reaction typically occurs at 50 °C for 40 minutes. nih.govresearchgate.net The resulting derivative, RBH-derivatized MDA, is then separated using a C18 column and detected by a fluorescence detector. nih.gov The excitation and emission wavelengths for the derivative are 560 nm and 580 nm, respectively. nih.govresearchgate.net This method demonstrates superiority in its simplicity, enhanced sensitivity, shorter derivatization time, and reduced interference compared to other reported techniques. nih.gov
This HPLC method has been successfully applied to the quantification of MDA in human biological fluids, such as plasma and urine, with concentrations found to be in the range of 24.62–245.00 nM. nih.gov The method exhibits excellent linearity and a low detection limit, making it highly effective for trace analysis. nih.govresearchgate.net While RBH derivatization is effective, other reagents like thiobarbituric acid (TBA) and 2,4-dinitrophenylhydrazine (B122626) (DNPH) have also been used for MDA determination, though some methods can be laborious or lead to overestimation. researchgate.netnih.gov
| Parameter | Value | Reference |
|---|---|---|
| Linearity Range | 0.8–1500.0 nM | nih.govresearchgate.net |
| Detection Limit (S/N = 3) | 0.25 nM | nih.govresearchgate.net |
| Recovery (Plasma and Urine) | 91.50% to 99.20% | nih.govresearchgate.net |
| Relative Standard Deviation (RSD) | 1.45% to 3.26% | nih.govresearchgate.net |
| Excitation Wavelength | 560 nm | nih.govresearchgate.net |
| Emission Wavelength | 580 nm | nih.govresearchgate.net |
Environmental Monitoring Applications
This compound is a versatile compound utilized in environmental monitoring due to its ability to act as a selective and sensitive chemosensor. chemimpex.comresearchgate.netpjoes.com It is particularly effective for the detection of various metal ions in aqueous systems. chemimpex.comresearchgate.net Derivatives of RBH have been developed as "off-on" colorimetric and fluorescent probes, for instance, for the recognition of Copper(II) (Cu²⁺) in water samples. researchgate.net These sensors exhibit high selectivity and sensitivity, allowing for the direct measurement of metal ion content in environmental samples like river water. researchgate.net The sensing mechanism often involves a transformation from a colorless, non-fluorescent spirolactam structure to a colorful and highly fluorescent ring-opened amide upon binding with the target ion. researchgate.net
A notable application of this compound in environmental and biological monitoring is the detection of orthosilicic acid. A specialized sensing system has been designed using water-dispersible titanium dioxide (TiO₂) nanoparticles loaded with this compound (Rh1@TiO₂). nih.gov This system provides a "turn-on" fluorimetric response for the detection of orthosilicic acid in both aqueous solutions and within living cells. nih.govgrafiati.com
The detection mechanism relies on the proton (H⁺) from orthosilicic acid inducing the spirolactam ring-opening of the rhodamine derivative. nih.gov This structural change results in the generation of a bright pink color and strong orange fluorescence. nih.gov This innovative method has been successfully used for the fluorimetric detection and imaging of orthosilicic acid accumulation in-vitro in human kidney cells, which is significant for studying silica-induced nephrotoxicity. nih.gov The water dispersibility and rapid "turn-on" signal of the Rh1@TiO₂ system make it a promising tool for the early detection of toxic silica (B1680970) species accumulation. nih.gov
Derivatization Reagent in Analytical Chemistry
This compound serves as a valuable derivatization reagent in analytical chemistry, primarily to enhance the detection of analytes in various chromatographic techniques. nih.govnih.gov Its utility stems from its ability to react with specific functional groups, such as aldehydes and carbonyls, to form highly fluorescent derivatives. nih.govnih.gov This pre-column derivatization significantly improves the sensitivity and selectivity of the analytical method. nih.gov For example, RBH has been used to quantify protein carbonyls and diacetyl by forming stable hydrazone derivatives. nih.gov It has also been synthesized and employed as a derivatizing agent for detecting residues of compounds like β-propiolactone in vaccines. nih.gov
This compound is extensively used as a pre-column derivatization reagent in High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). nih.govresearchgate.net The derivatization of malondialdehyde (MDA) with RBH is a prime example, where the resulting product is highly fluorescent, allowing for detection at nanomolar concentrations. nih.govresearchgate.net The reaction conditions are relatively mild, and the method is robust, with good recovery and precision. nih.gov
In the realm of mass spectrometry, rhodamine-type reagents, including RBH, are employed to improve ionization efficiency and achieve lower detection limits in Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). nih.gov Rhodamine derivatives are advantageous because as quaternary ammonium (B1175870) compounds, they exhibit high ionization efficiency in positive electrospray ionization (ESI) mode. nih.gov This property leads to a significant enhancement in the mass spectrometry signal for the derivatized analytes. nih.gov For instance, while not RBH itself, other rhodamine derivatives have been used to label compounds like triterpenoids, enabling their detection at very low levels (pg/mL) in pharmacokinetic studies using UHPLC-MS/MS. nih.gov The derivatization strategy allows for the trace analysis of compounds in complex biological samples. nih.gov
| Technique | Analyte Example | Key Advantage of Derivatization | Detection Principle | Reference |
|---|---|---|---|---|
| HPLC-FLD | Malondialdehyde (MDA) | Formation of a highly fluorescent derivative. | Fluorescence detection at specific ex/em wavelengths (560/580 nm). | nih.govresearchgate.net |
| UHPLC-MS/MS | General (Hydroxyls, Amines) | High ionization efficiency of the rhodamine tag in ESI+ mode. | Mass spectrometric detection with significantly enhanced signal. | nih.gov |
V. Biological Imaging and Cellular Applications of Rhodamine B Hydrazide Probes
Live Cell Imaging of Specific Analytes
The adaptability of rhodamine B hydrazide's chemistry allows for its modification into a variety of probes, each designed to react with a specific intracellular analyte. This has enabled researchers to visualize and study a range of crucial biomolecules and ions directly within living cells, offering insights into cellular processes and pathologies.
Intracellular Nitric Oxide Imaging
This compound (RH) serves as a fluorogenic probe for the detection of nitric oxide (NO), a critical signaling molecule in various physiological and pathological processes. nycu.edu.twnih.gov The detection mechanism involves the conversion of the non-fluorescent RH to the highly fluorescent rhodamine B (RB) in the presence of NO. nycu.edu.twnih.gov This reaction provides a significant "turn-on" fluorescence signal, with reports of up to a 1000-fold increase in fluorescence intensity upon reaction with NO. nycu.edu.twnih.gov
Studies have demonstrated the probe's efficacy in imaging both exogenously and endogenously generated NO in macrophage cell lines like Raw 264.7. nycu.edu.twnih.gov For exogenous detection, cells incubated with RH show a clear intracellular red fluorescence after being treated with an NO-releasing agent such as S-nitroso-N-acetyl-D,L-penicillamine (SNAP). nycu.edu.twnih.gov For endogenous NO, cells pre-treated with lipopolysaccharide (LPS) to induce nitric oxide synthase (iNOS) activity exhibit progressively brighter fluorescence over time when co-incubated with RH. nycu.edu.twnih.gov This indicates that the probe can effectively penetrate the cell membrane and react with intracellularly produced NO. nycu.edu.twnih.gov The fluorescence intensity has been shown to have a linear relationship with the concentration of NO, with a detection limit as low as 20 nM. nycu.edu.twnih.gov
The proposed reaction mechanism suggests that NO reacts with its oxidized product, NO₂, to form N₂O₃, which then nitrosylates the amino group of this compound. austinpublishinggroup.com This leads to the formation of an azide (B81097) intermediate that subsequently converts to rhodamine B through a ring-opening reaction. austinpublishinggroup.com
Peroxynitrite Imaging in Cancer Cell Lines (e.g., MCF-7 cells)
Rhodamine B phenyl hydrazide (RBPH), a derivative of this compound, has been successfully employed as a fluorescent probe for imaging peroxynitrite (ONOO⁻) in MCF-7 breast cancer cells. nih.gov Peroxynitrite is a potent oxidizing and nitrating agent implicated in cellular damage. nih.gov The imaging principle relies on the oxidation of the non-fluorescent RBPH to the highly fluorescent and pink-colored rhodamine B by peroxynitrite. nih.gov
The fluorescence emission intensity of the resulting rhodamine B is directly proportional to the concentration of peroxynitrite, allowing for quantitative detection. nih.gov This method has a reported detection limit of 1.4 nM and is effective within a concentration range of 2-20 nM. nih.gov The probe demonstrates good selectivity for peroxynitrite, particularly within a pH range of 6-8, which is relevant to physiological conditions. nih.gov
Fluorescence microscopy studies have confirmed that the RBPH probe is cell-permeable, enabling the visualization of intracellular peroxynitrite in MCF-7 cells. nih.gov The development of such probes is crucial for understanding the roles of peroxynitrite in various diseases, including cancer. encyclopedia.pubmdpi.com The general mechanism for hydrazide-based rhodamine probes involves the oxidation of the hydrazide group by peroxynitrite, which triggers the opening of the spirolactone ring and the subsequent release of the fluorescent rhodamine dye. mdpi.com
| Probe | Analyte | Cell Line | Detection Principle | Detection Limit | Reference |
|---|---|---|---|---|---|
| Rhodamine B phenyl hydrazide (RBPH) | Peroxynitrite (ONOO⁻) | MCF-7 | Oxidation of non-fluorescent RBPH to fluorescent rhodamine B | 1.4 nM | nih.gov, |
Hydroxyl Radical Imaging in Plant and Mammalian Cells
This compound (RBH) has been identified as an effective molecular probe for the bioimaging of hydroxyl radicals (•OH), a highly reactive oxygen species (ROS), in both plant and mammalian cells. researchgate.netlabome.com The probe can be readily introduced into plant cells, such as tobacco BY-2 cells and onion epidermal cells, without requiring any pretreatment. researchgate.net It specifically reacts with intracellular hydroxyl radicals, leading to its conversion into the fluorescent rhodamine B. researchgate.netlabome.com
In mammalian cells, such as A549 and RAW264.7 cells, rhodamine-based probes have been used to visualize the increase in •OH levels. researchgate.net For instance, rhodamine cyclic hydrazide has shown excellent selectivity for •OH over other reactive oxygen and nitrogen species. rsc.org This specificity allows for the successful fluorescent imaging of intracellular •OH in living cells. rsc.org The mechanism is based on the oxidative C–H abstraction reaction of the rhodamine cyclic hydrazide by the hydroxyl radical. rsc.org
| Probe | Analyte | Cell Types | Key Finding | Reference |
|---|---|---|---|---|
| This compound (RBH) | Hydroxyl Radical (•OH) | Plant cells (tobacco BY-2, onion epidermal) | Easily inserted into cells without pretreatment for specific •OH detection. | researchgate.net |
| Rhodamine cyclic hydrazide | Hydroxyl Radical (•OH) | Mammalian cells (A549, RAW264.7) | Exhibits excellent selectivity for •OH, enabling intracellular imaging. | rsc.org |
Copper Ion Imaging in Living Cells
Derivatives of this compound have been extensively developed as chemosensors for the detection and imaging of copper ions (Cu²⁺) in living cells. nih.govpjoes.com These probes typically operate on a "turn-on" fluorescence mechanism, where the non-fluorescent spirolactam ring of the rhodamine derivative opens upon binding with Cu²⁺, resulting in a significant increase in fluorescence and often a visible color change. nih.govpjoes.comdergipark.org.tr
These probes have demonstrated high selectivity and sensitivity for Cu²⁺ over other biologically relevant metal ions. nih.govresearchgate.net For example, some probes exhibit a dynamic response range for Cu²⁺ from 1.0 × 10⁻⁶ to 1.0 × 10⁻⁵ M with a detection limit in the sub-micromolar range. nih.gov The binding of Cu²⁺ often induces a hydrolysis reaction, leading to the release of the fluorescent rhodamine moiety. researchgate.net
The utility of these probes has been successfully demonstrated in various cell lines, including L929 and HEK293T cells, where they have been used to trace the intracellular distribution of Cu²⁺ through fluorescence microscopy. researchgate.netbohrium.com The cell-permeable nature of these probes makes them valuable tools for studying the roles of copper in biological systems. researchgate.netbohrium.com
Cell Permeability and Intracellular Delivery Mechanisms
A critical characteristic of this compound-based probes for live-cell imaging is their ability to cross the cell membrane and accumulate within the cell. Fluorescence microscopy studies have consistently shown that these probes are cell-permeable. nih.govnih.gov
For instance, in studies involving nitric oxide imaging in Raw 264.7 macrophage cells, this compound (RH) was shown to efficiently penetrate the cells. nycu.edu.twnih.gov This was evidenced by the observation of clear intracellular fluorescence upon stimulation with either exogenous or endogenous NO sources. nih.gov Similarly, for peroxynitrite imaging in MCF-7 cells, the rhodamine B phenyl hydrazide probe was also found to be cell permeable, allowing for the visualization of the analyte within the cellular environment. nih.gov
The precise mechanisms of intracellular delivery are not always fully elucidated but are generally attributed to the physicochemical properties of the probe molecules, which allow them to passively diffuse across the lipid bilayer of the cell membrane. The conversion from the non-polar, spirocyclic "off" state to the more polar, ring-opened "on" state upon reacting with the target analyte can also contribute to the trapping and accumulation of the fluorescent product inside the cell. Some rhodamine-based probes are specifically designed with features, such as an amine-containing side chain, to promote water solubility and accumulation in specific organelles like lysosomes. bohrium.com
Considerations for Bioimaging: pH Stability and Selectivity in Biological Environments
For this compound-based probes to be effective in biological imaging, they must exhibit stability and high selectivity under physiological conditions.
pH Stability: The fluorescence response of these probes should ideally be independent of the pH fluctuations that can occur within a cell. This compound (RH) itself has been shown to be stable over a broad pH range, typically above pH 4. nycu.edu.twnih.govresearchgate.net This stability is crucial as it ensures that any observed fluorescence changes are due to the reaction with the target analyte and not simply a response to changes in intracellular pH. nycu.edu.twresearchgate.net For example, a probe designed for peroxynitrite detection, rhodamine B phenyl hydrazide, is noted to be selective in the pH range of 6-8, which aligns well with near-physiological pH. nih.gov However, some this compound derivatives are intentionally designed to be pH-sensitive, acting as probes to monitor pH changes in acidic organelles like lysosomes or under strong acidic conditions. scispace.comresearchgate.net
Applications in Studying Cellular Oxidative Stress and Mitochondrial Dysfunction
This compound has emerged as a valuable fluorescent probe in the fields of cell biology and biochemistry for investigating cellular oxidative stress and mitochondrial dysfunction. Its utility stems from its ability to selectively react with reactive oxygen species (ROS), transitioning from a non-fluorescent to a highly fluorescent state. This "turn-on" mechanism allows for the visualization and quantification of ROS within cellular environments. labome.com
The fundamental principle behind the use of this compound as a ROS detector lies in the oxidative cleavage of its hydrazide group. In its native, non-fluorescent form, the molecule exists in a spirocyclic structure. medchemexpress.com Upon interaction with specific ROS, this ring structure opens, yielding the highly fluorescent Rhodamine B. nih.govnycu.edu.tw This conversion provides a direct and detectable signal proportional to the amount of ROS present.
Mitochondria are primary sites of ROS production within the cell, and mitochondrial dysfunction is intrinsically linked to increased oxidative stress. nih.govbohrium.com Consequently, probes that can target mitochondria and report on ROS levels are crucial for studying these pathological processes. nih.govfrontiersin.org While Rhodamine B itself is known to accumulate in mitochondria due to the negative mitochondrial membrane potential, the design of specific mitochondrial-targeted probes often involves the incorporation of a mitochondrial-targeting moiety, such as a triphenylphosphonium (TPP) cation, to ensure selective accumulation within this organelle. nih.govresearchgate.netnih.gov
Research has demonstrated the application of this compound-based probes in detecting a variety of ROS implicated in cellular damage. These include, but are not limited to, hydroxyl radicals (•OH), peroxynitrite (ONOO⁻), and hypochlorous acid (HOCl). nih.gov For instance, MitoAR, a rhodamine-like probe, is designed to detect •OH and HOCl within mitochondria. nih.gov The probe remains in a quenched, non-fluorescent state until it reacts with these highly reactive oxygen species, leading to a significant increase in fluorescence. nih.gov
The study of cellular responses to induced oxidative stress is a key application. For example, treating cells with external agents known to induce ROS production, such as hydrogen peroxide (H₂O₂), can lead to a detectable increase in fluorescence when using a suitable this compound-based probe. nih.gov This allows researchers to investigate the cellular mechanisms of oxidative damage and the efficacy of potential antioxidants.
Furthermore, these probes are instrumental in elucidating the role of mitochondrial ROS in specific cellular processes like apoptosis (programmed cell death). acs.org Increased mitochondrial ROS production is a known trigger for the apoptotic cascade. By imaging ROS levels within mitochondria, researchers can gain insights into the signaling pathways that link mitochondrial dysfunction to cell death. acs.org
The versatility of the rhodamine scaffold allows for the development of ratiometric probes as well. These probes exhibit a shift in their fluorescence emission or excitation wavelength upon reacting with an analyte, providing a more quantitative and reliable measurement that is less susceptible to variations in probe concentration or excitation intensity. acs.orgnih.gov
The following table summarizes the characteristics of select this compound-based probes used in the study of cellular oxidative stress and mitochondrial dysfunction:
| Probe Name/Derivative | Target Analyte(s) | Excitation (nm) | Emission (nm) | Key Findings & Applications |
| This compound (RH) | Nitric Oxide (NO) nih.govnycu.edu.tw, Peroxynitrite (ONOO⁻) , Hydroxyl Radicals (•OH) labome.comresearchgate.net | ~510 nih.govcaymanchem.com | ~578-583 nih.govcaymanchem.com | Detects exogenously and endogenously generated NO in macrophage cells nih.govnycu.edu.twresearchgate.net; Linear fluorescence response to NO concentration nih.gov; Used for imaging hydroxyl radicals in plant cells researchgate.net |
| MitoAR | Hydroxyl Radical (•OH), Hypochlorous Acid (HOCl) nih.gov | Not specified | Not specified | Accumulates in mitochondria of live HeLa cells and shows increased fluorescence in response to exogenous HOCl. nih.gov |
| MitoHR | Hydroxyl Radical (•OH) nih.gov | Not specified | Not specified | Most sensitive to •OH and reacts slower with ONOO⁻. nih.gov |
| Rhodamine B phenyl hydrazide (RBPH) | Peroxynitrite (ONOO⁻) | Not specified | Not specified | Used for imaging peroxynitrite in MCF-7 cells with a detection limit of 1.4 nM. |
Vi. Comparative Studies and Future Directions
Comparison with Other Rhodamine Derivatives (e.g., Rhodamine 6G Hydrazide, Rhodamine 101 Derivatives)
Rhodamine B hydrazide (RBH) is a member of the broader rhodamine dye family, and its properties are often compared with other derivatives, such as those from Rhodamine 6G and Rhodamine 101, to determine the most suitable probe for specific applications.
The core structure of these compounds is a xanthene ring system, but substitutions on this framework lead to distinct photophysical properties. RBH features a spirolactam ring that, when closed, renders the molecule colorless and non-fluorescent. This "off-on" switching mechanism is a common feature among rhodamine hydrazides.
Key differences emerge when comparing RBH to Rhodamine 6G hydrazide (R6GH). While both can be used for detecting metal ions like Hg²⁺ through an "off-on" fluorescence mechanism, R6GH is reported to show higher fluorescence intensity in the pH range of 5 to 7 compared to RBH derivatives. Conversely, RBH has found broader use in solid-phase sensors, such as those based on up-conversion nanoparticles. Another rhodamine 6G-based sensor was noted for its high detection limit for hydrogen sulphate ions (16.70 µM) in absorbance studies. mdpi.com
Comparisons with Rhodamine 101 derivatives highlight differences in pH sensitivity and emission wavelengths. Probes based on Rhodamine 101 exhibit a lower fluorescence enhancement (70-fold) across a pH range of 4.5–7.4, whereas RBH shows a more significant 140-fold enhancement. Furthermore, Rhodamine 101 emits at longer, near-infrared wavelengths (around 650 nm), making it more suitable for deep-tissue imaging, in contrast to RBH, which emits at approximately 580 nm.
Table 1: Comparison of this compound with Other Rhodamine Derivatives
| Feature | This compound (RBH) | Rhodamine 6G Hydrazide (R6GH) | Rhodamine 101 Derivatives |
|---|---|---|---|
| pH Sensitivity | High fluorescence enhancement (140-fold) over pH 4.5-7.4. | Higher fluorescence intensity at pH 5-7 compared to RBH. | Lower fluorescence enhancement (70-fold) over pH 4.5-7.4. |
| Emission Wavelength | ~580 nm. | Similar visible range to RBH. | Near-infrared (~650 nm). |
| Primary Applications | Broad use in solid-phase sensors; detection of various ions and ROS. rsc.org | Less commonly used in protein labeling compared to RBH. | Suited for near-infrared imaging. |
Comparison with Other Fluorescent Probes for Specific Analytes
This compound's efficacy is best understood when compared to other fluorescent probes designed for the same target analytes, such as nitric oxide (NO) and hypochlorite (B82951) (OCl⁻).
For the detection of nitric oxide , this compound (referred to as RH in some studies) has demonstrated high sensitivity. It provides a 1000-fold fluorescence increase upon reacting with NO, with a low detection limit of 20 nM. nih.govnycu.edu.twresearchgate.net The probe is stable over a wide pH range (above 4) and shows significant selectivity for NO over other reactive oxygen and nitrogen species. nih.govnycu.edu.twresearchgate.net This performance is competitive within the field of NO probes, which also includes families like diaminofluoresceins (DAFs) and diaminonaphthalenes (DANs). austinpublishinggroup.com While DAFs are common, the high contrast and low detection limit of RBH make it a strong candidate for cellular imaging of NO. nih.govnycu.edu.tw
In the detection of hypochlorite , probes based on the this compound framework demonstrate excellent selectivity and sensitivity. For instance, a probe designed with a dibenzoylhydrazine moiety attached to Rhodamine B is nearly nonfluorescent but reacts specifically with OCl⁻ to produce a highly fluorescent product. nih.gov This reaction is highly selective against other common ions and oxidants. nih.gov Another novel probe, RBT, which combines Rhodamine B with a benzothiazole (B30560) hydrazine (B178648) unit, showed a 350-fold fluorescence increase in the presence of hypochlorite, with an exceptionally low detection limit of 1.06 x 10⁻⁹ M. researchgate.netrsc.org These features compare favorably to other available hypochlorite probes. researchgate.net
For detecting hydrogen peroxide , a method utilizing this compound as a fluorogenic indicator catalyzed by iron(III)-tetrasulfonato-phthalocyanine has been developed. researchgate.netdeepdyve.com This system achieves a very low detection limit of 3.7 x 10⁻⁹ mol L⁻¹ for H₂O₂. researchgate.netdeepdyve.com This high sensitivity makes it a viable alternative to other H₂O₂ detection methods and allows for its application in coupled enzymatic reactions, such as the determination of glucose in human serum. researchgate.netdeepdyve.com
Novel Conjugates and Hybrid Materials Incorporating this compound
To enhance its sensing capabilities and target specificity, this compound is frequently incorporated into more complex molecular conjugates and hybrid materials. These advanced systems leverage the inherent fluorescent properties of RBH while introducing new functionalities.
Molecular Conjugates: Researchers have synthesized novel photoactive conjugates by combining this compound with other fluorophores. For example, condensation with a diketopyrrolopyrrole (DPP) dicarbaldehyde yields chemosensors that can detect Cu²⁺ and subsequently Li⁺ ions with high selectivity and a clear colorimetric and fluorescent response. mdpi.comnih.govresearchgate.net Similarly, a conjugate of this compound with a quinoxaline (B1680401) unit has been developed for the specific detection of the hydrogen sulphate (HSO₄⁻) ion. mdpi.com Another derivative, created through condensation with 2-hydroxyquinoline-3-carbaldehyde (B113261), exhibited selective colorimetric recognition of Cu²⁺ and fluorogenic recognition of Hg²⁺. sioc-journal.cn
Hybrid Materials: this compound has been successfully integrated into various nanomaterials and polymers to create robust and reusable sensors.
Up-conversion Nanoparticles (UCNPs): A solid-state sensor was developed by modifying UCNPs with a this compound derivative. rsc.orgrsc.org This system uses fluorescence resonance energy transfer (FRET) for the selective detection of Cu²⁺ ions, offering high chemical stability and convenience compared to solution-based assays. rsc.orgrsc.org
Titanium Dioxide (TiO₂) Nanoparticles: Water-dispersible TiO₂ nanoparticles loaded with this compound have been engineered for the "turn-on" fluorimetric detection of orthosilicic acid. nih.govsemanticscholar.org This hybrid material functions by sensing the H⁺ ions from the acid, which induces the spirolactam ring-opening of the rhodamine derivative. nih.gov It has shown potential for imaging orthosilicic acid accumulation in kidney cells, suggesting its use as a medical tool for identifying silica-induced nephrotoxicity. nih.gov
Luminescent Metal-Organic Frameworks (LMOFs): A ratiometric fluorescent sensor for hydroquinone (B1673460) was created by functionalizing an LMOF (IRMOF-3) with Rhodamine B. rsc.org The LMOF's blue fluorescence is quenched by hydroquinone, while the red fluorescence of the rhodamine remains stable, allowing for ratiometric detection with high specificity. rsc.org
Polymer Fabrics: Cellulose acetate, a natural polymer, has been loaded with this compound to create sensing membranes and nanofibers. nih.gov These composite materials, particularly the nanofibers, were found to be sensitive optical sensors for Cu(II) ions, paving the way for biocompatible, ready-to-use sensing systems. nih.gov
Peptide Conjugates: A solid-phase synthesis strategy has been used to create conjugates of Rhodamine B with chelating peptides targeting specific cancer markers, such as the prostate-specific membrane antigen (PSMA). beilstein-journals.org These bioconjugates are designed for use as theranostic tools, enabling both the diagnosis and deep-tissue imaging of cancers. beilstein-journals.org
Table 2: Examples of Novel Conjugates and Hybrid Materials with this compound
| Material/Conjugate | Target Analyte(s) | Sensing Principle | Key Finding/Application |
|---|---|---|---|
| Diketopyrrolopyrrole Conjugate | Cu²⁺, Li⁺ | Colorimetric & Fluorescence | Creates a platform for sequential ion sensing. mdpi.comnih.govresearchgate.net |
| Quinoxaline Conjugate | HSO₄⁻ | Fluorescence | Improved sensitivity for the hydrogen sulphate ion. mdpi.com |
| Up-conversion Nanoparticles (UCNPs) | Cu²⁺ | FRET-based solid-state sensor | Offers high selectivity and stability for copper ion detection. rsc.orgrsc.org |
| TiO₂ Nanoparticles | Orthosilicic Acid | pH-induced ring-opening | Potential for fabricating medical tools for early identification of silica-induced nephrotoxicity. nih.gov |
| Luminescent MOFs | Hydroquinone | Ratiometric Fluorescence | First use of functionalized LMOFs for hydroquinone detection in environmental water samples. rsc.org |
| Cellulose Acetate Nanofibers | Cu(II) | Optical/Colorimetric | Development of biocompatible and ready-to-use sensing fabrics. nih.gov |
| Chelating Peptide Conjugate | Cancer Cells (PSMA-positive) | Targeted Fluorescence | Designed as a theranostic tool for cancer imaging and diagnosis. beilstein-journals.org |
Emerging Applications and Potential for Multifunctional Probes
The unique chemical structure of this compound allows for its adaptation into probes that can perform multiple functions or operate in novel analytical contexts, moving beyond simple single-analyte detection.
A significant emerging area is the development of multifunctional probes . One innovative sensor, derived from 4-bromo-2-hydroxybenzaldehyde (B134324) and this compound, was designed to detect multiple metal ions simultaneously. nih.gov This single probe can exclusively recognize and differentiate Cu²⁺, Al³⁺, and Ca²⁺ through distinct colorimetric and fluorescent responses. nih.gov Furthermore, the in situ formed complex with Al³⁺ could then be used as a secondary probe to detect the amino acid L-phenylalanine, demonstrating a cascaded sensing capability. nih.gov The probe's utility was confirmed in living cells and zebrafish, highlighting its potential for complex biological monitoring. nih.gov
Another novel application lies in electrochemical sensing . The electrooxidation of this compound is a complex process that produces several distinct fluorescent products, including Rhodamine B and other derivatives that emit at different wavelengths (580 nm, 645 nm, and 770 nm). rsc.org This property suggests that this compound could be employed as a versatile electric potential sensor, where different applied voltages could trigger different fluorescent outputs. rsc.org
The application of this compound is also expanding into forensic science . Researchers have investigated its potential as a fluorescent probe for the enhancement of latent fingerprints. researchgate.net This application leverages the probe's ability to react with components of fingerprint residue and generate strong fluorescence, making otherwise invisible prints detectable under UV light.
Future Research Avenues in Biosensing and Medical Diagnostics
The foundation laid by current research on this compound opens up numerous avenues for future exploration, particularly in the fields of biosensing and medical diagnostics. The overarching goals are to improve sensor performance and translate these tools into practical, real-world applications.
A primary direction is the continued development of multifunctional and cascaded probes . The ability to detect multiple analytes simultaneously or sequentially with a single molecule, as already demonstrated, is a powerful concept. nih.gov Future work will likely focus on designing probes for other combinations of biologically relevant ions and molecules, allowing for more comprehensive monitoring of cellular processes or disease states.
The integration of this compound with advanced materials remains a fertile area of research. The creation of hybrid sensors using nanoparticles, LMOFs, and polymers has shown great promise for improving sensitivity, selectivity, and reusability. rsc.orgnih.govrsc.org Future research will likely explore new nanomaterials, optimize the immobilization techniques, and aim to create robust, portable, and even wearable sensors for environmental monitoring or point-of-care diagnostics. nih.govresearchgate.net There is a recognized need to improve the repeatability and sensitivity of rhodamine-based sensors for practical use. researchgate.net
In medical diagnostics , the focus will be on translating laboratory-based sensors into clinical tools. The development of probes for imaging disease-related species in living cells and organisms is a key step. nih.govnih.gov An exciting future avenue is the creation of theranostic agents , which combine diagnostic imaging with therapeutic action. beilstein-journals.org Conjugating this compound to targeting ligands (like those for cancer cells) and chelators for radiometals could lead to agents that can simultaneously locate a tumor via fluorescence imaging and deliver a radioactive payload for therapy. beilstein-journals.org The potential to fabricate tools for the early identification of diseases, such as nephrotoxicity, underscores the significant impact this research could have on healthcare. nih.gov
Finally, a persistent goal is the development of simple, cost-effective, and user-friendly detection systems, such as test strips, for point-of-care testing (PoCT) . spectroscopyonline.comrsc.org Such tools would not require sophisticated equipment or trained personnel, making them suitable for rapid screening in diverse settings, from remote clinics to at-home testing. researchgate.net
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Rhodamine 6G hydrazide |
| Rhodamine 101 |
| Nitric oxide |
| Hypochlorite |
| Copper(II) ion (Cu²⁺) |
| Mercury(II) ion (Hg²⁺) |
| Peroxynitrite |
| Hydroxyl radical |
| Hydrogen peroxide |
| Diaminofluoresceins (DAFs) |
| Diaminonaphthalenes (DANs) |
| Iron(III)-tetrasulfonato-phthalocyanine |
| Glucose |
| Diketopyrrolopyrrole |
| Lithium ion (Li⁺) |
| Quinoxaline |
| Hydrogen sulphate ion (HSO₄⁻) |
| 2-hydroxyquinoline-3-carbaldehyde |
| Up-conversion Nanoparticles (UCNPs) |
| Titanium Dioxide (TiO₂) |
| Orthosilicic acid |
| Luminescent Metal-Organic Frameworks (LMOFs) |
| Hydroquinone |
| Cellulose acetate |
| Prostate-specific membrane antigen (PSMA) |
| Aluminum ion (Al³⁺) |
| Calcium ion (Ca²⁺) |
| L-phenylalanine |
| 4-bromo-2-hydroxybenzaldehyde |
| Rhodamine B |
| Benzothiazole |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
